Furosemide-d5

Description

Properties

IUPAC Name |

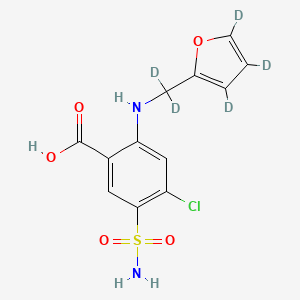

4-chloro-2-[[dideuterio-(3,4,5-trideuteriofuran-2-yl)methyl]amino]-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUFCTLCJUWOSV-JZOBIDBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661989 | |

| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189482-35-6 | |

| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Furosemide-d5

An In-depth Technical Guide on the Synthesis and Characterization of Furosemide-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of this compound, an isotopically labeled variant of the potent loop diuretic, Furosemide. Deuterated standards like this compound are crucial for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, where they serve as ideal internal standards for mass spectrometry-based assays.

Physicochemical Properties

This compound shares its fundamental chemical structure with Furosemide, with the key difference being the substitution of five hydrogen atoms with deuterium. This substitution is strategically placed on the furan ring and the adjacent methylene group, positions that are less susceptible to metabolic exchange.

| Property | Data | Reference |

| Formal Name | 4-chloro-2-(((furan-2-yl-d3)methyl-d2)amino)-5-sulfamoylbenzoic acid | [1] |

| CAS Number | 1189482-35-6 | [1][2] |

| Molecular Formula | C₁₂H₆D₅ClN₂O₅S | [1][3] |

| Molecular Weight | 335.8 g/mol | [1][2] |

| Purity | >95% (HPLC) | [2] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

| Storage Temperature | -20°C | [2] |

Synthesis of this compound

The synthesis of this compound follows the established synthetic route for Furosemide, with the critical modification of using a deuterated amine in the final condensation step. The general synthesis involves two primary stages.[4][5]

Stage 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid The process starts with 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation followed by amination to yield the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.[4][6]

Stage 2: Condensation with Deuterated Furfurylamine The intermediate is then reacted with deuterated furfurylamine, specifically (furan-2-yl-d3)methyl-d2)amine, to produce the final this compound product.[4][7] This nucleophilic substitution reaction displaces one of the chlorine atoms on the benzoic acid ring.

Characterization of this compound

The characterization of this compound is essential to confirm its chemical identity, purity, and isotopic enrichment. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with a chromatographic separation method like HPLC.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for characterizing isotopically labeled compounds. This compound is typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode.[8][9] It serves as an internal standard for the quantification of Furosemide in biological matrices.[8]

Quantitative Data from LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Use | Reference |

| Furosemide | 329.0 | 77.9 | Negative ESI | Quantitative | [8][9] |

| Furosemide | 329.0 | 125.8 | Negative ESI | Qualitative | [8][9] |

| This compound | 334.0 | 206.0 | Negative ESI | Internal Std. | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the specific sites of deuterium incorporation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of Furosemide, but with the absence of signals corresponding to the five protons on the furan ring and the methylene bridge.[10][11] This absence provides direct evidence of successful deuteration at the intended positions.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all 12 carbon atoms. The carbons bonded to deuterium will exhibit splitting patterns characteristic of C-D coupling and may show a slight isotopic shift compared to the unlabeled compound.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.[2][12] Detection is commonly performed using a UV detector.[12][13]

Experimental Protocols

Protocol: UHPLC-MS/MS Analysis for Quantification

This protocol is adapted for the use of this compound as an internal standard in the analysis of Furosemide in biological samples like urine or blood.[8][9]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Pre-mix 10 µL of the sample (e.g., urine) with 90 µL of the internal standard working solution (5 ng/mL of this compound in plasma).[9]

-

Add 260 µL of water containing 1% formic acid.[9]

-

Condition an SPE plate with 200 µL of methanol and 200 µL of water.

-

Equilibrate the plate with 200 µL of 1% formic acid.

-

Load the 300 µL pre-mixed sample onto the plate.

-

Wash with 200 µL of 10 mM ammonium carbonate.

-

Elute the analytes with two 100 µL aliquots of methanol, followed by dilution with two 300 µL aliquots of water.

-

Vortex the collected eluent for 10 minutes at 500 rpm.

-

-

UHPLC Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), negative mode.[8][9]

-

Source Temperature: 450°C.[8]

-

IonSpray Voltage: -4500 V.[8]

-

Curtain Gas: 20 psi.[8]

-

Collision Gas: 10 psi.[8]

-

Nebulizer Gas (GS1 & GS2): 65 psi.[8]

-

Monitoring: Selected Reaction Monitoring (SRM) using the transitions listed in the data table above.[9]

Protocol: Solid-State NMR Analysis

This protocol provides a general framework for the solid-state NMR characterization of this compound powder.[10]

-

Instrumentation:

-

¹³C CP-MAS Experiment:

-

Pack the this compound sample into a 4-mm zirconia rotor.

-

Perform Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments.

-

Apply SPINAL64 ¹H heteronuclear decoupling during acquisition.[10]

-

Acquire data and process using appropriate NMR software. The resulting spectrum should be compared against the spectrum of unlabeled Furosemide to confirm the structure and observe any isotopic shifts.

-

-

¹H MAS Experiment:

-

Acquire a ¹H MAS NMR spectrum.

-

Confirm the significant reduction or absence of signals from the furan and methylene protons, which verifies the location of deuterium labeling.

-

Conclusion

This compound is a well-characterized, high-purity, isotopically labeled compound essential for modern bioanalytical research. Its synthesis is achieved through established chemical pathways using a deuterated precursor. Comprehensive characterization using LC-MS/MS and NMR confirms its identity, purity, and the specific locations of deuterium labeling, making it an ideal internal standard for accurate and precise quantification of Furosemide in complex biological matrices.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1189482-35-6 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An NMR crystallography investigation of furosemide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Furosemide assay in pharmaceuticals by Micellar liquid chromatography: study of the stability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Furosemide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Furosemide-d5, a deuterated analog of the potent loop diuretic Furosemide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies where this compound is utilized as an internal standard for quantitative analysis.

Chemical Identity and Physical Properties

This compound, with the chemical name 4-chloro-2-(((furan-2-yl-d3)methyl-d2)amino)-5-sulfamoylbenzoic acid, is a stable, isotopically labeled version of Furosemide.[1][2] The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Furosemide in various biological matrices.[1][2]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 1189482-35-6 | [1][3] |

| Molecular Formula | C₁₂H₆D₅ClN₂O₅S | [1][3] |

| Molecular Weight | 335.77 g/mol | [3] |

| Appearance | White to pale yellow solid | |

| Melting Point | 190-195°C (with decomposition) | |

| Boiling Point | Data not available (decomposes) | |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO (≥ 100 mg/mL). | [1] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥ 4 years when stored at -20°C | [1] |

Chemical Structure and Spectral Data

The chemical structure of this compound is identical to that of Furosemide, with the exception of five deuterium atoms replacing hydrogen atoms on the furfuryl group.

Table 2: Structural and Spectral Information for this compound

| Data Type | Information |

| SMILES | ClC1=C(S(N)(=O)=O)C=C(C(O)=O)C(N([2H])C([2H])([2H])C2=C([2H])C([2H])=C([2H])O2)=C1 |

| InChI | InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i6D2,7D,2D,3D |

| ¹H-NMR | Data for this compound is not readily available. The ¹H-NMR spectrum of unlabeled Furosemide shows characteristic peaks for the aromatic, furan, and amine protons. |

| ¹³C-NMR | Data for this compound is not readily available. The ¹³C-NMR spectrum of unlabeled Furosemide shows distinct signals for the carboxylic acid, sulfonamide, and aromatic carbons. |

| Mass Spectrometry | Conforms to the expected isotopic pattern for a mono-chlorinated compound. Shows a peak at m/z = 336.3 [M+H]⁺. |

Mechanism of Action: Inhibition of the Na+/K+/2Cl- Cotransporter

Furosemide, and by extension this compound, exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidneys.[2][5][6] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[5][6] The increased concentration of these ions in the tubular fluid leads to an osmotic gradient that draws water into the tubule, resulting in increased urine output.[5]

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 1189482-35-6 | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Isotope labeled compounds | TargetMol [targetmol.com]

The Role of Furosemide-d5 in Modern Pharmacokinetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of Furosemide-d5 as an internal standard in pharmacokinetic (PK) studies of furosemide. By leveraging the unique properties of stable isotope-labeled compounds, researchers can achieve highly accurate and reproducible quantification of furosemide in complex biological matrices. This document provides a comprehensive overview of the methodologies, quantitative data, and experimental workflows that underpin its use in modern bioanalysis.

The Imperative for a Stable Isotope-Labeled Internal Standard

In pharmacokinetic studies, the accurate measurement of drug concentrations in biological fluids over time is paramount. Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can impact the precision and accuracy of results. These variations can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1]

An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for these potential errors. This compound, a deuterated analog of furosemide, serves this purpose exceptionally well. By replacing five hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical behavior. This allows it to be distinguished from the unlabeled furosemide by the mass spectrometer while co-eluting during chromatography and exhibiting similar extraction recovery and ionization efficiency. The use of a stable isotope-labeled internal standard like this compound is widely recognized by regulatory bodies such as the FDA and EMA as a best practice in bioanalytical method validation.

Bioanalytical Methodologies Employing this compound

The quantification of furosemide in biological matrices such as whole blood, plasma, and urine is a common requirement in clinical and preclinical studies. This compound is instrumental in the development and validation of robust LC-MS/MS methods for this purpose.

Sample Preparation

The goal of sample preparation is to extract furosemide and this compound from the biological matrix while removing interfering substances. Two common techniques are solid-phase extraction (SPE) and protein precipitation.

Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from a validated method for the quantification of furosemide in human urine.[2]

-

Sample Pre-treatment: In a 1.5 mL Eppendorf tube, pre-mix 10 µL of the urine sample with 90 µL of the internal standard working solution (5 ng/mL of this compound in human plasma) and 260 µL of water containing 1% formic acid.

-

SPE Plate Conditioning: Condition an SPE plate with 200 µL of methanol followed by 200 µL of water.

-

SPE Plate Equilibration: Equilibrate the SPE plate with 200 µL of 1% formic acid.

-

Sample Loading: Load the 300 µL of the pre-mixed sample onto the SPE plate.

-

Washing: Wash the SPE plate with 200 µL of 10 mM ammonium carbonate.

-

Elution: Elute the analytes with two aliquots of 100 µL of methanol.

-

Dilution: Dilute the eluate with two aliquots of 300 µL of water passed through the SPE column.

Experimental Protocol: Protein Precipitation for Whole Blood Microsamples

This protocol is designed for small-volume blood samples collected via volumetric absorptive microsampling (VAMS).[1]

-

Reconstitution: Reconstitute the dried blood on the VAMS tip with 10 µL of nanopure water, vortex for 2 minutes at 1000 rpm, and incubate for 10 minutes at 37°C.

-

Protein Precipitation: Add 990 µL of the internal standard working solution (5 ng/mL of this compound in acetonitrile) to the sample. For double-blank samples, add 990 µL of 100% acetonitrile.

-

Extraction: Sonicate the 96-well plate for 15 minutes, vortex for 15 minutes at 500 rpm, and then centrifuge for 30 minutes at 3220 x g and 4°C.

-

Supernatant Transfer: Transfer approximately 650 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The prepared samples are then analyzed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| Chromatography | |

| UHPLC System | Exion UHLPC or equivalent[1] |

| Column | C18 or similar reversed-phase column |

| Mobile Phase A | 0.1% formic acid in water[1] |

| Mobile Phase B | 0.1% formic acid in acetonitrile[1] |

| Flow Rate | 400 µL/min[3] |

| Injection Volume | 1 µL[3] |

| Column Temperature | 40 °C[3] |

| Mass Spectrometry | |

| Mass Spectrometer | AB Sciex 6500+ QTrap or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[2] |

| MRM Transitions | |

| Furosemide (quantitation) | 329.0 → 77.9 m/z[1][2] |

| Furosemide (qualification) | 329.0 → 125.8 m/z[1][2] |

| This compound | 334.0 → 206.0 m/z[2] |

Data Presentation: Method Validation and Performance

The use of this compound ensures that the bioanalytical method meets the stringent requirements for accuracy, precision, and reliability as mandated by regulatory guidelines.

Table 1: Summary of Bioanalytical Method Validation Parameters for Furosemide Quantification using this compound.

| Parameter | Matrix | Result | Reference |

| Linearity | |||

| Calibration Range | Whole Blood (VAMS) | 0.05–50 µg/ml | [1] |

| Correlation Coefficient (r²) | Whole Blood (VAMS) | 0.997 ± 0.000889 | [1] |

| Calibration Range | Urine | 0.100 – 50.0 µg/mL | [2] |

| Accuracy | |||

| Intra-day | Urine | 94.5 – 106% | [2] |

| Inter-day | Urine | 99.2 – 102% | [2] |

| Precision (%CV) | |||

| Intra-day | Urine | 1.86 – 10.2% | [2] |

| Inter-day | Urine | 3.38 – 7.41% | [2] |

| Recovery | |||

| Furosemide | Urine | Average 23.8% | [2] |

| This compound | Urine | Average 25.9% | [2] |

| Matrix Effect | |||

| Furosemide | Urine | 101% | [2] |

| This compound | Urine | 93.7% | [2] |

Table 2: Representative Pharmacokinetic Parameters of Furosemide from Oral Administration. (Note: These are typical values and may vary based on the study population and design).

| Parameter | Value | Unit | Reference |

| Cmax (Arabs) | 776+/-163 | ng/ml | [4] |

| Cmax (Asians) | 1,087+/-262 | ng/ml | [4] |

| tmax | ~1-2 | h | |

| Elimination Half-life (Arabs) | 2.9+/-0.7 | h | [4] |

| Elimination Half-life (Asians) | 2.2+/-0.6 | h | [4] |

| Oral Bioavailability | ~59.1 | % | [5] |

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for the analysis of furosemide in biological samples using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of furosemide in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays allows for the reliable determination of furosemide concentrations in various biological matrices, thereby ensuring the integrity and validity of the resulting pharmacokinetic data. The detailed methodologies and validation data presented in this guide underscore the robustness and suitability of this approach for both preclinical and clinical research in drug development.

References

- 1. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phenomenex.com [phenomenex.com]

- 4. Comparative pharmacokinetics and pharmacodynamics of furosemide in Middle Eastern and in Asian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population-based meta-analysis of furosemide pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Furosemide-d5 in Advancing Metabolic Profiling Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Furosemide-d5 in metabolic profiling and pharmacokinetic research. This compound, a deuterated analog of the potent loop diuretic Furosemide, serves as a critical tool for precise and accurate quantification of its parent compound in complex biological matrices. Its primary utility lies in its role as an internal standard in mass spectrometry-based analytical methods, a cornerstone of modern metabolomics and drug development.

Core Principle: Stable Isotope Dilution for Quantitative Accuracy

The fundamental advantage of using this compound in metabolic studies stems from the principle of stable isotope dilution (SID). In this technique, a known quantity of the stable isotope-labeled compound (this compound) is added to a biological sample prior to analysis.[1][2] Because this compound is chemically identical to Furosemide, it behaves similarly during sample preparation, extraction, and chromatographic separation.[1] Any loss of analyte during these steps will affect both the deuterated and non-deuterated forms proportionally.

However, this compound is distinguishable from the endogenous Furosemide by its higher mass due to the replacement of five hydrogen atoms with deuterium.[3] This mass difference allows for their separate detection by a mass spectrometer. By comparing the signal intensity of the analyte (Furosemide) to that of the internal standard (this compound), researchers can correct for variations in sample handling, matrix effects, and instrument response, leading to highly accurate and reproducible quantification.[1][2][4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis using mass spectrometry.

The kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, can lead to slower metabolism of deuterated compounds.[][6] While this is a key feature in the development of some deuterated drugs, for this compound, its primary role in the context of metabolic profiling is as a non-metabolized internal standard for the quantification of the parent drug, Furosemide.[7][8][9]

Applications in Metabolic and Pharmacokinetic Research

This compound is instrumental in studies investigating the pharmacokinetics of Furosemide, which involves understanding its absorption, distribution, metabolism, and excretion (ADME). Accurate quantification is crucial for determining key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC).[10]

Furthermore, Furosemide itself is utilized as a probe to study kidney function and its impact on the metabolic profile. By inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the loop of Henle, Furosemide induces diuresis and alters the excretion of various metabolites.[11][12][13] Studies use precise measurements of Furosemide clearance, enabled by this compound, to identify novel endogenous biomarkers of tubular secretory clearance, providing insights into renal health and disease.

Experimental Protocols and Data

The quantification of Furosemide using this compound as an internal standard is typically performed using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[14][15]

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting Furosemide from biological matrices like urine or plasma involves solid-phase extraction.

Detailed Methodology:

-

Pre-treatment: 10 µL of the biological sample (e.g., urine) is mixed with 90 µL of the internal standard working solution (e.g., 5 ng/mL of this compound in human plasma) and 260 µL of water containing 1% formic acid.[15]

-

SPE Plate Conditioning: The SPE plate is conditioned with 200 µL of methanol followed by 200 µL of water.[15]

-

Equilibration: The plate is then equilibrated with 200 µL of 1% formic acid.[15]

-

Sample Loading: The 300 µL of the pre-treated sample mixture is loaded onto the SPE plate.[15]

-

Washing: The plate is washed with 200 µL of 10 mM ammonium carbonate.[15]

-

Elution: Furosemide and this compound are eluted from the SPE plate with two 100 µL aliquots of methanol. The eluent is then diluted with two 300 µL aliquots of water.[15]

-

Analysis: The final eluent is vortexed and a small volume (e.g., 2 µL) is injected into the UHPLC-MS/MS system for analysis.[15]

UHPLC-MS/MS Analysis

The separated compounds from the UHPLC are ionized and detected by the mass spectrometer. Selected reaction monitoring (SRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both Furosemide and this compound.[15]

Table 1: Mass Spectrometry Parameters for Furosemide and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Furosemide (Quantitation) | 329.0 | 77.9 | Negative ESI | [15] |

| Furosemide (Qualification) | 329.0 | 125.8 | Negative ESI | [15] |

| this compound | 334.0 | 206.0 | Negative ESI |[15] |

Table 2: Typical UHPLC-MS/MS System Conditions

| Parameter | Value | Reference |

|---|---|---|

| UHPLC System | Exion UHLPC | [14] |

| Mass Spectrometer | 6500+ QTrap | [14] |

| Ion Source | Turbo IonSpray | [15] |

| Ionization Mode | Negative Electrospray | [14] |

| Source Temperature | 450°C | [14] |

| Injection Volume | 2 µL | [14] |

| Flow Rate | 0.500 mL/min | [14] |

| Total Run Time | 4.5 minutes |[14] |

Quantitative Performance Data

The use of this compound allows for the validation of robust and reliable analytical methods.

Table 3: Summary of a Validated Furosemide Assay in Human Urine

| Parameter | Result | Reference |

|---|---|---|

| Assay Range | 0.100 – 50.0 µg/mL | [15] |

| Intra-day Accuracy | 94.5 – 106% | [15] |

| Intra-day Precision | 1.86 – 10.2% | [15] |

| Inter-day Accuracy | 99.2 – 102% | [15] |

| Inter-day Precision | 3.38 – 7.41% | [15] |

| Average Recovery (Furosemide) | 23.8% | [15] |

| Average Matrix Effect (Furosemide) | 101% |[15] |

Visualizing Workflows and Mechanisms

Metabolic Profiling Experimental Workflow

The following diagram illustrates a typical workflow for a metabolomics study employing this compound as an internal standard.

Caption: Workflow for quantitative analysis using this compound.

Furosemide's Mechanism of Action: NKCC2 Inhibition

Furosemide exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney. This action disrupts the reabsorption of these ions, leading to increased water and electrolyte excretion.[11][16][17]

Caption: Furosemide's inhibitory action on the NKCC2 cotransporter.

Conclusion

This compound is an indispensable tool in modern metabolic and pharmacokinetic research. Its application as an internal standard in mass spectrometry-based assays ensures the high level of accuracy and precision required for robust quantitative analysis. This enables researchers to confidently determine the pharmacokinetic profile of Furosemide and to use it as a probe for investigating renal function and discovering new biomarkers of disease. The detailed methodologies and data presented in this guide underscore the critical role of this compound in advancing our understanding of drug metabolism and its physiological effects.

References

- 1. iroatech.com [iroatech.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iroatech.com [iroatech.com]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 8. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]

- 9. This compound | Isotope labeled compounds | TargetMol [targetmol.com]

- 10. High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. droracle.ai [droracle.ai]

- 13. From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derangedphysiology.com [derangedphysiology.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Furosemide-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and application of Furosemide-d5, a deuterated internal standard essential for the accurate quantification of the potent loop diuretic, furosemide. This document outlines key product specifications from various suppliers, details established experimental protocols for its use in bioanalytical assays, and provides visual representations of its application workflow and the pharmacological mechanism of its non-labeled counterpart.

Commercial Suppliers of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key product specifications to aid in the selection of a suitable supplier for your research needs.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| Cayman Chemical | 1189482-35-6 | C₁₂H₆D₅ClN₂O₅S | ≥99% deuterated forms (d₁-d₅)[1] | 1 mg |

| MedchemExpress | 1189482-35-6 | Not Specified | 99.85% | 1 mg, 5 mg, 10 mg |

| Simson Pharma Limited | 1189482-35-6 | C₁₂H₆D₅ClN₂O₅S | Not Specified | Custom Synthesis |

| Santa Cruz Biotechnology | 1189482-35-6 | C₁₂H₆D₅ClN₂O₅S | Not Specified | Not Specified |

| TargetMol | 1189482-35-6 | Not Specified | Not Specified | Not Specified |

| United States Biological | 1189482-35-6 | C₁₂H₆D₅ClN₂O₅S | ~98% | Not Specified |

| LGC Standards | 1189482-35-6 | C₁₂D₅H₆ClN₂O₅S | >95% (HPLC) | 10 mg |

| Acanthus Research | Not Specified | C₁₂H₆D₅ClN₂O₅S | Not Specified | 25 mg |

Application of this compound in Bioanalytical Methods

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of furosemide in biological matrices such as plasma, urine, and whole blood.[1] Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled furosemide and experiences similar ionization and matrix effects, allowing for accurate and precise quantification.

Experimental Workflow for Furosemide Quantification

The following diagram illustrates a typical workflow for the quantification of furosemide in a biological sample using this compound as an internal standard.

Detailed Experimental Protocols

The following protocols are based on published research and provide a starting point for method development. Optimization may be required for specific instrumentation and matrices.

Method 1: Quantification of Furosemide in Human Urine by UHPLC-MS/MS[1]

This method describes a validated ultra-high performance liquid chromatographic-tandem mass spectrometry method for furosemide quantification in human urine.

-

Sample Preparation (Solid-Phase Extraction):

-

Pre-mix 10 µL of urine (calibration standards, quality controls, or unknown samples) with 90 µL of the this compound internal standard working solution.

-

Perform solid-phase extraction (SPE) to clean up the sample.[1]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: AB Sciex 6500+ QTRAP mass spectrometer with a Turbo IonSpray source.[1]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.[1]

-

Monitoring Mode: Selected Reaction Monitoring (SRM).[1]

-

Transitions:

-

Key Parameters:

-

IonSpray Voltage: -4500 V[1]

-

Source Temperature: 450 °C[1]

-

Declustering Potential (DP): -55 V for both furosemide and this compound.[1]

-

Entrance Potential (EP): -10 V for both furosemide and this compound.[1]

-

Collision Energies (CE): -40 V (quantification) and -44 V (qualification) for furosemide, and -31 V for this compound.[1]

-

-

-

Method Validation:

Method 2: Quantification of Furosemide in Human Whole Blood by UHPLC-MS/MS[2]

This method details the quantification of furosemide in a small volume of human whole blood using volumetric absorptive microsampling (VAMS).

-

Sample Preparation:

-

Chromatographic and Mass Spectrometry Conditions:

-

The UHPLC-MS/MS system and conditions are similar to those described in Method 1.[2]

-

-

Method Validation:

Mechanism of Action of Furosemide

To provide a comprehensive resource, it is pertinent to understand the mechanism of action of the parent drug, furosemide. Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- (NKCC) cotransporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.

This technical guide provides a foundational resource for researchers working with this compound. By consolidating supplier information, detailed experimental protocols, and visual aids, it aims to facilitate the development and validation of robust bioanalytical methods for the quantification of furosemide.

References

- 1. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape: A Technical Guide to Isotopic Purity Requirements for Furosemide-d5

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical research and pharmaceutical development, the quality of internal standards is paramount. Furosemide-d5, the deuterated analog of the potent loop diuretic Furosemide, serves as a critical internal standard for mass spectrometry-based quantification of the parent drug in biological matrices. Its efficacy in correcting for variability during sample preparation and analysis hinges directly on its isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailing the analytical methodologies used for its characterization and the rationale behind these stringent standards.

The Imperative of Isotopic Purity

A stable isotope-labeled (SIL) internal standard, such as this compound, is designed to be chemically identical to the analyte of interest, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization.[1][2] The mass difference allows a mass spectrometer to distinguish between the analyte and the standard.[1] However, the presence of isotopic impurities, particularly the unlabeled analyte (d0 or Furosemide) within the this compound standard, can compromise analytical accuracy. This unlabeled impurity can artificially inflate the measured concentration of the analyte, a critical issue when determining low concentrations at or near the Lower Limit of Quantification (LLOQ).[3]

While regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) do not prescribe a specific numerical percentage for isotopic purity in their bioanalytical method validation guidelines, they mandate the use of well-characterized reference standards and internal standards.[4][5][6] The industry best practice, driven by the need for assay sensitivity and accuracy, generally dictates a high level of isotopic enrichment.

Quantitative Purity Specifications

The acceptable levels of isotopic variants in this compound are summarized below. These values represent typical industry standards that ensure the reliability of bioanalytical data. The primary goal is to maximize the concentration of the desired d5 species while minimizing the contribution from the unlabeled Furosemide (d0).

| Parameter | Specification | Rationale |

| Isotopic Enrichment | ≥ 98% | Ensures a strong, reliable signal for the internal standard, minimizing variability. A common industry benchmark for high-quality SILs.[7] |

| Unlabeled Analyte (d0) | < 0.5% (ideally < 0.1%) | Minimizes interference and artificial inflation of the analyte signal, crucial for accuracy at the LLOQ.[1][3] |

| Other Deuterated Forms | Sum of d1-d4 ≤ 2% | The presence of other deuterated forms is less critical than d0 but should be minimal to ensure consistency of the internal standard. |

Experimental Protocols for Purity Determination

Verifying the isotopic purity and structural integrity of this compound requires sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) is the primary method for determining isotopic distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the location of the deuterium labels and assess for any structural impurities.[8]

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This method quantifies the relative abundance of each isotopic species (d0 to d5).

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Parameters (Optional but Recommended):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

-

Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Resolution: Set to a high resolution (e.g., ≥ 60,000) to resolve the isotopic peaks.

-

Scan Mode: Full scan MS over a relevant m/z range (e.g., m/z 330-345 for positive mode to encompass all isotopologues).

-

Data Acquisition: Acquire the mass spectrum of the this compound peak.

4. Data Analysis:

-

Extract the mass spectrum across the chromatographic peak of this compound.

-

Identify the monoisotopic mass for each isotopologue (d0 through d5).

-

Integrate the peak area for each isotopic species.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopic species. The isotopic purity is the percentage of the d5 species.

Protocol 2: Structural Confirmation by NMR Spectroscopy

This method confirms that deuteration has occurred at the intended positions and that the overall molecular structure is correct.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

2. NMR Instrumentation and Parameters:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: To observe the absence of signals at the deuterated positions.

-

¹³C NMR: To confirm the overall carbon skeleton.

-

²H NMR (Deuterium NMR): To directly observe the deuterium signals and confirm their chemical environment.

-

3. Data Analysis:

-

In the ¹H NMR spectrum, compare the integration of the remaining proton signals to a known internal standard or a non-deuterated region of the molecule. The signals corresponding to the deuterated positions on the furan ring and the methyl bridge should be significantly diminished or absent.

-

The ²H NMR spectrum should show signals at chemical shifts corresponding to the deuterated positions, providing direct evidence of successful labeling.

Logical Workflow for Quality Control

The comprehensive quality control of a this compound batch involves a logical sequence of steps, from initial synthesis to final certification. This workflow ensures that the internal standard meets the stringent requirements for use in regulated bioanalytical studies.

Caption: Quality control workflow for this compound.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. scispace.com [scispace.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. tandfonline.com [tandfonline.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for the Bioanalysis of Furosemide using Furosemide-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative determination of furosemide in biological matrices, such as human urine and whole blood, using Furosemide-d5 as an internal standard (IS). The methodologies detailed are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high sensitivity, specificity, and reliability for pharmacokinetic studies, clinical monitoring, and drug development applications.

Introduction

Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease.[1][2][3] Accurate quantification of furosemide in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision of the analytical results.[4][5]

Furosemide is primarily eliminated by the kidneys, with about 50% being excreted unchanged in the urine and the remainder metabolized to furosemide glucuronide.[6][7][8] The terminal half-life of furosemide is approximately 2 hours.[1]

Experimental Protocols

This section details the protocols for the analysis of furosemide in human urine and whole blood using this compound as an internal standard.

Protocol 1: Determination of Furosemide in Human Urine

This protocol is adapted from a validated UHPLC-MS/MS method for the quantitation of furosemide in a small volume of human urine.[9]

1. Materials and Reagents

-

Furosemide and this compound analytical standards

-

Dimethyl sulfoxide (DMSO)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Blank human urine

2. Preparation of Stock and Working Solutions

-

Furosemide Stock Solution (1.0 mg/mL): Dissolve an appropriate amount of furosemide in DMSO.

-

This compound Stock Solution (0.5 mg/mL): Dissolve an appropriate amount of this compound in a 50:50 (v/v) mixture of methanol and DMSO.[9]

-

This compound Working Solution (5.0 µg/mL): Dilute the this compound stock solution in acetonitrile.[9]

-

This compound Spiking Solution (5 ng/mL): Further dilute the this compound working solution in blank human plasma.[9]

-

Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human urine with appropriate volumes of the furosemide stock solution to achieve the desired concentrations. The calibration range for this assay is 0.100 – 50.0 µg/mL.[9] QC samples are typically prepared at four levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).[9]

3. Sample Preparation (Solid-Phase Extraction)

-

To 10 µL of urine sample (calibrator, QC, or unknown), add the internal standard solution.

-

Proceed with a solid-phase extraction (SPE) protocol suitable for acidic drugs.

-

Elute the analytes and evaporate the eluent to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

UHPLC System: AB Sciex Exion UHPLC system or equivalent.[9]

-

Mass Spectrometer: AB Sciex 6500+ QTRAP mass spectrometer or equivalent.[9]

-

Ion Source: Turbo IonSpray source with electrospray ionization (ESI) in negative mode.[9]

-

Chromatographic Column: A suitable reversed-phase column.

-

Mobile Phase: A gradient of 10 mM ammonium acetate in water and 0.1% formic acid in acetonitrile.[9]

-

Flow Rate: As optimized for the specific column and system.

-

MS/MS Transitions:

Protocol 2: Determination of Furosemide in Human Whole Blood (Microsampling)

This protocol is based on a validated LC-MS/MS method using volumetric absorptive microsampling (VAMS).[10]

1. Materials and Reagents

-

Same as Protocol 1, with the addition of blank human whole blood and VAMS devices.

2. Preparation of Stock and Working Solutions

-

Furosemide and this compound Stock Solutions: Prepared as in Protocol 1.[10]

-

This compound Working Solution (5 ng/mL): Prepare the final working solution in acetonitrile.[10]

-

Calibration Standards and QC Samples: Prepare in human whole blood. The calibration range for this assay is 0.05–50 µg/mL.[10] Apply known volumes to VAMS devices and allow to dry completely.

3. Sample Preparation (VAMS Extraction)

-

Place the VAMS tip containing the dried blood spot into a well of a 96-well plate.

-

Add 10 µL of nanopure water and incubate.[10]

-

Add 990 µL of the this compound working solution (5 ng/mL in acetonitrile).[10]

-

Sonicate, vortex, and centrifuge the plate.[10]

-

Transfer the supernatant for LC-MS/MS analysis.[10]

4. LC-MS/MS Conditions

-

UHPLC System: Exion UHLPC or equivalent.[10]

-

Mass Spectrometer: 6500+ QTrap mass spectrometer (AB Sciex) or equivalent.[10]

-

Ion Source: ESI in negative mode.

-

MS/MS Transitions:

Data Presentation

The following tables summarize the quantitative data from the validation of the bioanalytical methods.

Table 1: Validation Results for Furosemide in Human Urine [9]

| Parameter | LLOQ (0.100 µg/mL) | LQC (0.200 µg/mL) | MQC (20.0 µg/mL) | HQC (40.0 µg/mL) |

| Intra-day Precision (%CV) | 8.5 | 5.4 | 3.2 | 2.9 |

| Intra-day Accuracy (%) | 103 | 98.5 | 101 | 102 |

| Inter-day Precision (%CV) | 7.9 | 6.1 | 4.5 | 3.8 |

| Inter-day Accuracy (%) | 101 | 99.0 | 102 | 101 |

| Recovery (%) | - | 23.8 (average across QCs) | - | - |

| Matrix Effect (%) | - | 101 (average across QCs) | - | - |

Table 2: Validation Results for Furosemide in Human Whole Blood (VAMS) [10]

| Parameter | LLOQ (0.05 µg/mL) | LQC (0.10 µg/mL) | MQC (20 µg/mL) | HQC (40 µg/mL) |

| Intra-day Precision (%CV) | 11.5 | 8.9 | 3.4 | 4.2 |

| Intra-day Accuracy (%) | 111 | 105 | 94.7 | 96.5 |

| Inter-day Precision (%CV) | 9.8 | 7.6 | 5.2 | 6.1 |

| Inter-day Accuracy (%) | 108 | 103 | 97.3 | 98.7 |

| Linearity (r²) | - | 0.997 ± 0.000889 | - | - |

Visualizations

Caption: Bioanalytical workflow for furosemide quantification.

Caption: Key parameters for bioanalytical method validation.

Caption: Simplified metabolic pathway of furosemide.

References

- 1. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frusemide | PPTX [slideshare.net]

- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ClinPGx [clinpgx.org]

- 8. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]

- 9. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Furosemide-d5 Stock Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furosemide-d5 is the deuterated form of Furosemide, a potent loop diuretic that acts by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Henle loop. In research and drug development, this compound is primarily utilized as an internal standard for the quantification of Furosemide in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS[1]. The stable isotope label ensures that its chemical behavior is nearly identical to that of the unlabeled analyte, but its different mass allows for clear differentiation in mass spectrometric analysis. Accurate preparation of a this compound stock solution is the first critical step to ensure the precision and reliability of quantitative assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

This compound Chemical and Physical Data

A summary of the essential chemical and physical properties of this compound is provided below. This information is critical for accurate stock solution preparation and for understanding the compound's handling requirements.

| Property | Value | Reference |

| Chemical Name | 5-(Aminosulfonyl)-4-chloro-2-[(2-furanyl-methyl)amino]benzoic Acid-d5 | [2] |

| Molecular Formula | C₁₂H₆D₅ClN₂O₅S | [2][3] |

| Molecular Weight | 335.77 g/mol | [2][3][4] |

| Appearance | White to pale yellow or off-white solid | [3] |

| Purity | Typically ≥98% | [3] |

| Solubility | DMSO (≥100 mg/mL), Slightly soluble in Methanol and Chloroform | [1][3][5][6] |

| Solid Compound Storage | Store at -20°C | [1][3] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

This compound solid powder

-

Dimethyl Sulfoxide (DMSO), anhydrous or HPLC grade

-

Analytical balance (readable to at least 0.01 mg)

-

Calibrated micropipettes and sterile tips

-

Amber glass vial or clear vial wrapped in aluminum foil

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid inhalation, ingestion, or direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for this compound before starting any work.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure

-

Equilibration: Allow the vial containing this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a clean, amber glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1.0 mg) directly into the vial. Record the exact weight.

-

Solvent Addition: Based on the recorded weight, calculate the required volume of DMSO to achieve the target concentration of 1 mg/mL.

-

Calculation Example: For 1.0 mg of this compound, add 1.0 mL of DMSO.

-

-

Dissolution: Using a calibrated micropipette, add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

-

Labeling: Clearly label the vial with the compound name (this compound), concentration (1 mg/mL), solvent (DMSO), preparation date, and your initials.

-

Storage: Store the stock solution in accordance with the stability guidelines outlined in the next section. For immediate use, the solution can be kept at room temperature, protected from light.

Stock Solution Storage and Stability

Proper storage is crucial to maintain the integrity and concentration of the this compound stock solution. The stability of the solution is dependent on the storage temperature.

| Storage Temperature | Shelf Life | Recommendations | Reference |

| -80°C | 6 months | Recommended for long-term storage. | [5][6] |

| -20°C | 1 month | Suitable for short to medium-term storage. | [5][6] |

| 4°C (refrigerated) | Up to 35 days* | For short-term storage, protected from light. | [7] |

*Note: The 35-day stability at 4°C was determined for a 5 mg/mL Furosemide (non-deuterated) solution in polypropylene syringes, but provides a useful reference for short-term storage conditions[7]. Always protect solutions from light to prevent photodegradation.

Conclusion

This protocol provides a comprehensive guide for the accurate and safe preparation of a this compound stock solution for use in research and analytical applications. Adherence to these steps, particularly regarding accurate measurements and proper storage conditions, will ensure the reliability of the stock solution and contribute to the generation of high-quality, reproducible data in subsequent experiments.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. This compound | CAS No- 1189482-35-6 | Simson Pharma Limited [simsonpharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Stability of Furosemide 5 mg/mL in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Extraction of Furosemide and Furosemide-d5 from Urine: An Application Note and Protocol

Introduction

Furosemide is a potent loop diuretic used in the treatment of edema and hypertension. Its accurate quantification in urine is crucial for therapeutic drug monitoring, clinical studies, and anti-doping control. Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the analysis of furosemide in biological matrices like urine, as it effectively removes endogenous interferences and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the solid-phase extraction of furosemide and its deuterated internal standard, furosemide-d5, from human urine samples, followed by analysis using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Principle of the Method

This method utilizes a reversed-phase SPE cartridge to extract furosemide and this compound from urine. The sample is first acidified to ensure that the acidic drug is in its neutral form, promoting its retention on the non-polar SPE sorbent. After loading the sample, the cartridge is washed with a weak organic solvent to remove polar interferences. Finally, the analytes are eluted with a strong organic solvent. The eluate is then analyzed by UHPLC-MS/MS for quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the SPE-UHPLC-MS/MS method for the analysis of furosemide and this compound in urine.

| Parameter | Furosemide | This compound | Reference |

| Recovery | 23.8% (average) | 25.9% (average) | [1] |

| Matrix Effect | 101% (average) | 93.7% (average) | [1] |

| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL | Not Applicable | [1] |

| Linear Range | 0.100 – 50.0 µg/mL | Not Applicable | [1] |

| Intra-day Precision (%CV) | 1.86 – 10.2% | Not Applicable | [1] |

| Inter-day Precision (%CV) | 3.38 – 7.41% | Not Applicable | [1] |

| Intra-day Accuracy | 94.5 – 106% | Not Applicable | [1] |

| Inter-day Accuracy | 99.2 – 102% | Not Applicable | [1] |

Experimental Protocols

Materials and Reagents

-

Furosemide certified reference standard

-

This compound certified reference standard (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free)

-

SPE cartridges (e.g., Oasis HLB, Sep-Pak C18, or equivalent)

Equipment

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

96-well collection plates

-

UHPLC-MS/MS system

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of furosemide and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the furosemide stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) methanol:water.

-

Spiked Urine Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at different concentration levels (e.g., LLOQ, low, mid, high).

Solid-Phase Extraction (SPE) Protocol

A detailed workflow for the SPE procedure is illustrated in the diagram below.

References

Application Notes and Protocols for the Quantitative Analysis of Furosemide and Furosemide-d5 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosemide is a potent loop diuretic used clinically to treat edema and hypertension.[1] Accurate and sensitive quantification of furosemide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. This document provides detailed application notes and protocols for the analysis of furosemide and its stable isotope-labeled internal standard, furosemide-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Mass Spectrometry Transitions

The quantification of furosemide and this compound is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument is set to detect specific precursor-to-product ion transitions for each analyte. Negative ionization mode is commonly employed for furosemide analysis.[2][3]

Table 1: Mass Spectrometry Transitions for Furosemide and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| Furosemide | 329.0 | 284.8 | Quantitative[4] |

| Furosemide | 329.0 | 205.0 | Quantitative[1] |

| Furosemide | 329.0 | 125.8 | Qualitative[2] |

| Furosemide | 329.0 | 77.9 | Quantitative[2] |

| This compound | 334.0 | 206.0 | Quantitative[2] |

Note: The selection of the quantitative transition may vary depending on the specific instrument and matrix to achieve the best sensitivity and selectivity. It is recommended to optimize these transitions on the instrument being used.

Table 2: Example Mass Spectrometer Parameters

| Parameter | Furosemide | This compound |

| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |

| Declustering Potential (DP) | -55 V[5] | Optimized based on analyte |

| Entrance Potential (EP) | -10 V[5] | Optimized based on analyte |

| Collision Energy (CE) | -40 V (for m/z 77.9)[5] | Optimized based on analyte |

| Collision Cell Exit Potential (CXP) | -9 V (for m/z 77.9)[5] | Optimized based on analyte |

Note: The parameters in Table 2 are examples and should be optimized for the specific mass spectrometer and experimental conditions.[2]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the desired sample throughput. Two common methods are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

a) Solid-Phase Extraction (SPE) Protocol for Urine Samples [2]

This method is suitable for cleaning up complex matrices like urine and concentrating the analyte.

-

Conditioning: Condition a mixed-mode cation exchange SPE plate with 200 µL of methanol followed by 200 µL of water.

-

Equilibration: Equilibrate the SPE plate with 200 µL of 1% formic acid in water.

-

Sample Loading: To 10 µL of urine sample, add 90 µL of the internal standard working solution (e.g., 5 ng/mL this compound in plasma or a suitable surrogate matrix) and 260 µL of water containing 1% formic acid. Vortex the mixture and load 300 µL onto the SPE plate.[2]

-

Washing: Wash the SPE plate with 200 µL of 10 mM ammonium carbonate.

-

Elution: Elute the analytes with two aliquots of 100 µL of methanol.

-

Reconstitution: Dilute the eluent with 300 µL of water.

-

Analysis: Vortex the final extract and inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.[2]

b) Protein Precipitation (PPT) Protocol for Plasma Samples [6]

This is a rapid and simple method for removing proteins from plasma or serum samples.

-

Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube or a 96-well plate.

-

Internal Standard Addition: Add the internal standard working solution.

-

Precipitation: Add three volumes of cold acetonitrile (300 µL) to precipitate the proteins.

-

Vortexing: Vortex the samples thoroughly for several minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to improve sensitivity.

-

Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are typical LC conditions that can be adapted for the analysis of furosemide.

Table 3: Example Liquid Chromatography Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm[1] | ZORBAX SB C18, 100 x 4.6 mm, 3.5 µm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] | 0.2% Acetic Acid in Water[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile[4] |

| Gradient | Time (min) | %B |

| 0.0 | 5 | |

| 4.0 | 95 | |

| 5.0 | 95 | |

| 5.1 | 5 | |

| 7.0 | 5[1] | |

| Flow Rate | 400 µL/min[1] | 600 µL/min[4] |

| Injection Volume | 1 µL[1] | 5 µL |

| Column Temperature | 40 °C[1] | Ambient |

Data Presentation

The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 4: Example Calibration Curve and Quality Control Data

| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Calibration Std 1 | 1 | 0.98 | 98.0 | - |

| Calibration Std 2 | 5 | 5.10 | 102.0 | - |

| Calibration Std 3 | 20 | 19.5 | 97.5 | - |

| Calibration Std 4 | 100 | 101.2 | 101.2 | - |

| Calibration Std 5 | 500 | 495.5 | 99.1 | - |

| LLOQ QC | 1 | 1.05 | 105.0 | 4.5 |

| Low QC | 3 | 2.90 | 96.7 | 3.8 |

| Mid QC | 75 | 76.5 | 102.0 | 2.5 |

| High QC | 400 | 390.0 | 97.5 | 3.1 |

Mandatory Visualizations

Caption: Comparative workflows for SPE and PPT sample preparation methods.

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. tandfonline.com [tandfonline.com]

- 5. agilent.com [agilent.com]

- 6. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability of Furosemide-d5 in stock solutions and biological matrices

Disclaimer: The following stability data and protocols have been compiled from studies on Furosemide. While Furosemide-d5 is expected to have similar chemical stability, the substitution of hydrogen with deuterium can sometimes lead to minor differences in physical and chemical properties. Researchers are advised to perform their own stability assessments for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For solid (powder) this compound, storage at -20°C is recommended for long-term stability, with studies indicating it can be stable for up to 3 years.[1] Stock solutions of this compound in solvents like DMSO should be stored at -80°C, where they are reported to be stable for up to 1 year.[1] For short-term storage, solutions may be kept at 4°C, protected from light.

Q2: What solvents are suitable for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound, with solubility reported to be around 80 mg/mL.[1] Methanol is also a suitable solvent for preparing standard stock solutions. For working solutions, further dilution with aqueous buffers or mobile phase is common.

Q3: Is this compound sensitive to light?

A: Yes, Furosemide is known to be sensitive to light and can undergo photodegradation.[2][3] Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.[3]

Q4: What are the main degradation products of Furosemide?

A: The primary degradation product of Furosemide, particularly through hydrolysis in acidic conditions, is 4-chloro-5-sulfamoylanthranilic acid (CSA).[4] Photodegradation can lead to the formation of CSA and other related compounds.[5][6]

Q5: At what pH is Furosemide most stable?

A: Furosemide demonstrates the highest stability in neutral to slightly alkaline conditions, with an optimal pH of around 7.[3] It is unstable in acidic media due to acid-catalyzed hydrolysis.[4]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor Peak Shape or Tailing in LC Analysis | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Contamination of the analytical system. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of Furosemide (pKa ≈ 3.9). 2. Use a new column or flush the existing column with a strong solvent. 3. Clean the injector, tubing, and detector flow cell. |

| Inconsistent Results or Loss of Analyte | 1. Degradation of this compound in stock or working solutions. 2. Adsorption to container surfaces. 3. Photodegradation. | 1. Prepare fresh stock and working solutions. Verify storage conditions and duration. 2. Use silanized glass or polypropylene containers. 3. Ensure all solutions are protected from light during storage and handling. |

| Chromatographic Separation of this compound and Furosemide | 1. Isotope effect on chromatography. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns. | 1. This is a known phenomenon and may not be a problem if the peaks are well-defined and integrated consistently. If complete co-elution is required, consider using a lower-resolution column or adjusting chromatographic conditions (e.g., temperature, gradient). |

| Variable Ionization in Mass Spectrometry | 1. Matrix effects from the biological sample. 2. In-source instability or fragmentation. | 1. Optimize the sample preparation method to remove interfering matrix components. 2. Optimize MS source parameters (e.g., temperature, gas flows) to ensure stable ionization. |

Stability Data Summary

Table 1: Stability of Furosemide in Stock Solutions

| Solvent/Vehicle | Concentration | Storage Temperature | Duration | Percent Remaining | Reference |

| In solvent | Not specified | -80°C | 1 year | Not specified (stable) | [1] |

| 5% Dextrose | 1 mg/mL | Room Temperature (protected from light) | 96 hours | >90% | [7] |

| 0.9% Sodium Chloride | 10, 20, 40, 80 mg/10mL | 6°C or 22°C (protected from light) | 84 days | Stable | |

| Polypropylene Syringes | 5 mg/mL | 4°C (protected from light) | 35 days | 95-105% | [4] |

Table 2: Stability of Furosemide in Biological Matrices (Urine)

| Matrix | QC Concentration | Storage Temperature | Duration | Accuracy (%) | %CV | Reference |

| Human Urine | Low, Med, High | Room Temperature | 1 week | 97.1 ± 8.59 to 99.6 ± 8.96 | <15% | [1] |

| Human Urine | Low, Med, High | 4°C | 1 week | 97.1 ± 8.59 to 99.6 ± 8.96 | <15% | [1] |

| Human Urine | Low, Med, High | -20°C | 1 week | 97.1 ± 8.59 to 99.6 ± 8.96 | <15% | [1] |

| Human Urine | Low, Med, High | -78°C | 1 week | 97.1 ± 8.59 to 99.6 ± 8.96 | <15% | [1] |

| Human Urine | Low, Med, High | -78°C | 6 months | 97.1 ± 8.59 to 99.6 ± 8.96 | <15% | [1] |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is for the simultaneous determination of Furosemide and its major degradation product.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Symmetry® C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: 0.1% acetic acid in deionized water:acetonitrile (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Detection Wavelength: 272 nm.

-

Procedure:

-

Prepare stock solutions of this compound and potential degradation products in a suitable solvent (e.g., methanol).

-

Spike the matrix of interest (e.g., plasma, urine, or the intended stock solution solvent) with the analyte to achieve the desired concentrations.

-

Store the samples under the desired stability conditions (e.g., different temperatures, light exposure).

-

At specified time points, withdraw an aliquot of the sample.

-

Perform sample preparation (e.g., protein precipitation with acetonitrile for plasma samples, or simple dilution for stock solutions).

-

Inject the prepared sample into the HPLC system.

-

Quantify the peak area of this compound and any degradation products against a freshly prepared calibration curve.

-

Protocol 2: Stability-Indicating UPLC Method

This protocol offers a faster analysis time for Furosemide.

-

Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

-

Column: BEH C18, 1.7 µm, 100mm x 2.1mm.

-

Mobile Phase: A mixture of NaH2PO4·H2O and acetonitrile (57:43 v/v), with pH adjusted using orthophosphoric acid.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 1.10 µL.

-

Column Temperature: 40°C.

-

Detection Wavelength: 235 nm.

-

Procedure: Follow the same general procedure as outlined in Protocol 1, adapting for the UPLC system parameters.

Visualizations

Caption: Experimental workflow for assessing the stability of this compound.

References

- 1. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of Furosemide and Chlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stability of furosemide in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Optimizing ionization efficiency for Furosemide-d5 in ESI-MS

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of Furosemide-d5 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for this compound analysis in ESI-MS?

A1: Negative ion mode is the preferred ionization mode for analyzing this compound.[1][2][3] This is because the furosemide molecule contains a carboxylic acid group that readily deprotonates to form a negative ion [M-H]⁻.

Q2: What are the typical precursor and product ions for this compound in negative ESI-MS/MS?